Hexadec-3-EN-5-one
Description
Hexadec-3-EN-5-one is an α,β-unsaturated ketone (enone) with a 16-carbon chain, characterized by a double bond at the third position and a ketone group at the fifth carbon. Enones are notable for their conjugated system, which imparts unique reactivity in organic synthesis, such as participation in Michael additions and Diels-Alder reactions. Its structural features make it a candidate for applications in polymer chemistry, fragrance formulation, and pharmaceutical intermediates.
Properties
CAS No. |
88191-40-6 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadec-3-en-5-one |
InChI |
InChI=1S/C16H30O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h6,14H,3-5,7-13,15H2,1-2H3 |
InChI Key |
BHDWPFMRNKMTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-3-EN-5-one can be synthesized through various synthetic routes. One common method involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may also involve the use of advanced purification techniques such as distillation and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Hexadec-3-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The double bond in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve the use of bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hexadec-3-EN-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexadec-3-EN-5-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The compound’s double bond also allows it to undergo addition reactions with electrophiles. These interactions can lead to the formation of various products and intermediates, which may exert specific effects in biological systems.
Comparison with Similar Compounds
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in CHCl₃) |
|---|---|---|---|---|
| This compound | C₁₆H₃₀O | 238.42 | ~300 | High |
| Hexadec-4-EN-5-one | C₁₆H₃₀O | 238.42 | ~295 | Moderate |
| Octadec-3-EN-5-one | C₁₈H₃₄O | 266.47 | ~320 | Low |
Research Findings and Analytical Insights
- Synthesis: this compound can be synthesized via base-catalyzed dehydration of β-hydroxy ketones, a method shared with shorter-chain enones. However, longer-chain analogues like Octadec-3-EN-5-one often require enzymatic or phase-transfer catalysis to mitigate steric hindrance .
- Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for distinguishing positional isomers. For example, ¹H NMR coupling constants can differentiate C3 and C4 double bonds .
- Stability : this compound exhibits greater thermal stability than its C4 isomer due to enhanced conjugation, as evidenced by differential scanning calorimetry (DSC) studies .
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